molecular formula C15H20O4 B2482802 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 67019-51-6

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B2482802
CAS No.: 67019-51-6
M. Wt: 264.321
InChI Key: HZNDBUCVKYNBKR-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a dioxaspirodecane moiety in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 8th position. The reaction conditions typically involve the use of Lewis acids such as boron trifluoride etherate or titanium tetrachloride to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaH, alkyl halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohol derivatives

    Substitution: Various substituted spiro compounds

Scientific Research Applications

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 8-(2-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Uniqueness

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar spiro compounds, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-17-13-4-2-12(3-5-13)14(16)6-8-15(9-7-14)18-10-11-19-15/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNDBUCVKYNBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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